

A Technical Guide to D-4-Cyanophenylalanine (H-D-Phe(4-CN)-OH)

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Compound of Interest

Compound Name: *H-D-Phe(4-CN)-OH*

Cat. No.: *B556552*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-4-Cyanophenylalanine (**H-D-Phe(4-CN)-OH**), a non-canonical amino acid increasingly utilized in peptide synthesis, drug discovery, and as a sophisticated biophysical probe. This document details its chemical properties, supplier information, and key experimental protocols for its synthesis and application.

Compound Identification and Supplier Information

D-4-Cyanophenylalanine, systematically named (R)-2-Amino-3-(4-cyanophenyl)propanoic acid, is a derivative of the natural amino acid D-phenylalanine. Its unique cyano group serves as a versatile chemical handle and a sensitive spectroscopic reporter.

Table 1: Compound Identification

Identifier	Value	Reference
Compound Name	D-4-Cyanophenylalanine	[1]
Synonyms	H-D-Phe(4-CN)-OH, D-Phe(4-CN)-OH, (R)-2-Amino-3-(4-cyanophenyl)propanoic acid	[1]
CAS Number	263396-44-7	[1][2]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	190.20 g/mol	[3]

Table 2: Major Suppliers

Supplier	Website
Chemsrsc	--INVALID-LINK--
Aapptec	--INVALID-LINK--
MedChemExpress	--INVALID-LINK--
Santa Cruz Biotechnology	--INVALID-LINK--
Chem-Impex	--INVALID-LINK--

Physicochemical and Spectroscopic Data

The properties of D-4-Cyanophenylalanine make it a valuable tool for various research applications. Its physical characteristics are summarized below. The cyano group provides a unique infrared (IR) stretching frequency and its fluorescence is highly sensitive to the local environment.

Table 3: Physicochemical Properties

Property	Value	Reference
Density	1.3 ± 0.1 g/cm ³	[1]
Boiling Point	394.1 ± 37.0 °C at 760 mmHg	[1]
Flash Point	192.1 ± 26.5 °C	[1]
Storage Condition	-15°C	[1]
LogP	0.55	[1]
Topological Polar Surface Area	87.1 Å ²	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	4	[3]

Table 4: Spectroscopic Properties

Property	Description	Reference
Infrared (IR) Probe	The C≡N stretching vibration is sensitive to the local environment, including hydration and electric fields, making it an excellent site-specific IR probe.	[4] [5]
Fluorescence Probe	The fluorescence quantum yield and lifetime are highly dependent on solvent proticity, hydrogen bonding, and proximity to quenching residues (e.g., Tyr, His, Met). [4] [5] [6] It can be selectively excited at ~240 nm. [4]	
Extinction Coefficient	$\epsilon = 850 \text{ M}^{-1} \text{ cm}^{-1}$ at 280 nm.	[4]
FRET Donor	Can act as a Fluorescence Resonance Energy Transfer (FRET) donor to tryptophan.	[4]

Experimental Protocols and Methodologies

This section details key experimental procedures involving D-4-Cyanophenylalanine, from its chemical synthesis to its incorporation into peptides and proteins.

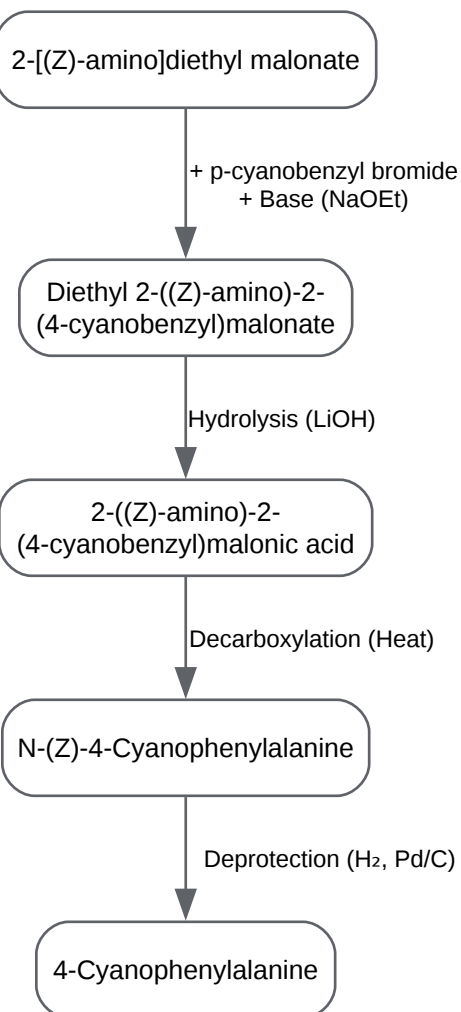
Chemical Synthesis of 4-Cyanophenylalanine

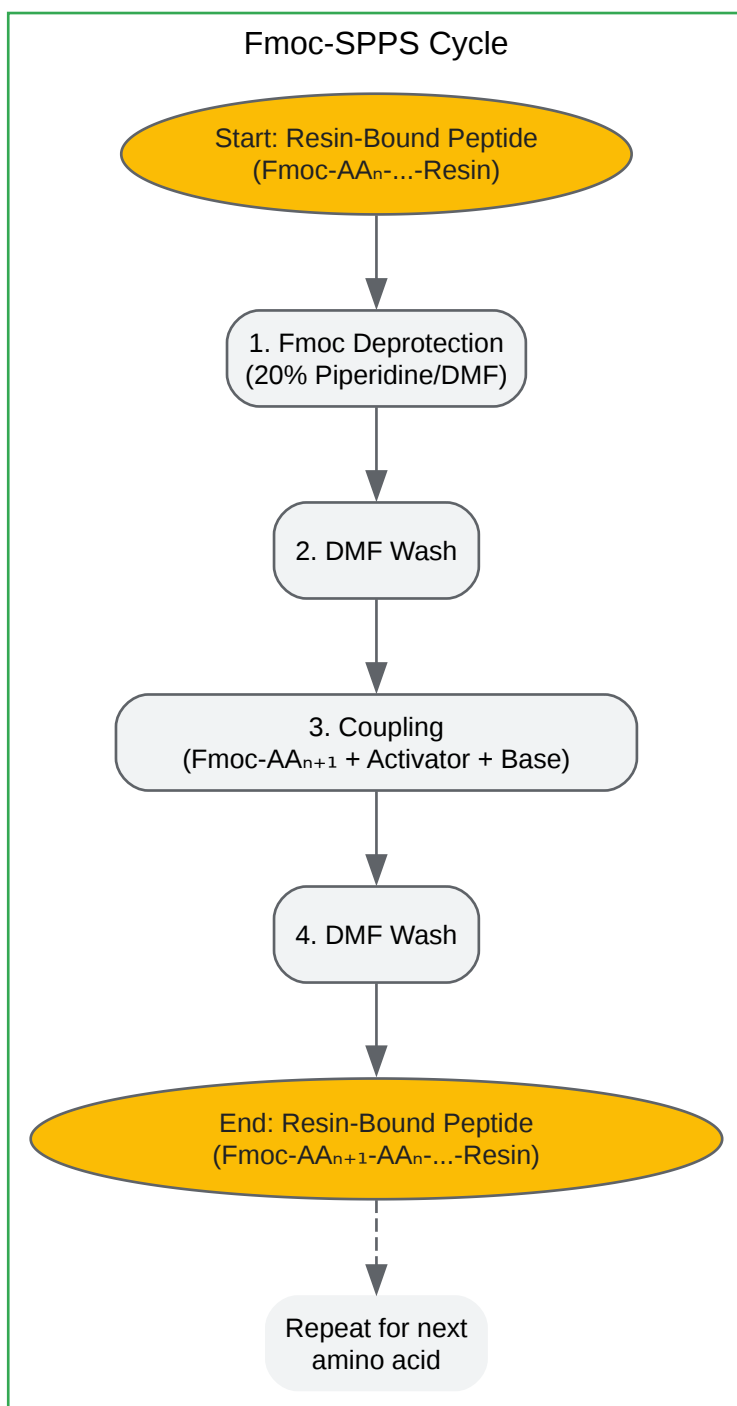
A general method for preparing 4-cyanophenylalanine involves a multi-step process starting from 2-[(benzyloxycarbonyl)amino]diethyl malonate.[\[7\]](#) While the patent does not specify stereoselectivity, enantioselective methods are available, often employing chiral catalysts or enzymatic resolution.[\[8\]](#)[\[9\]](#)[\[10\]](#)

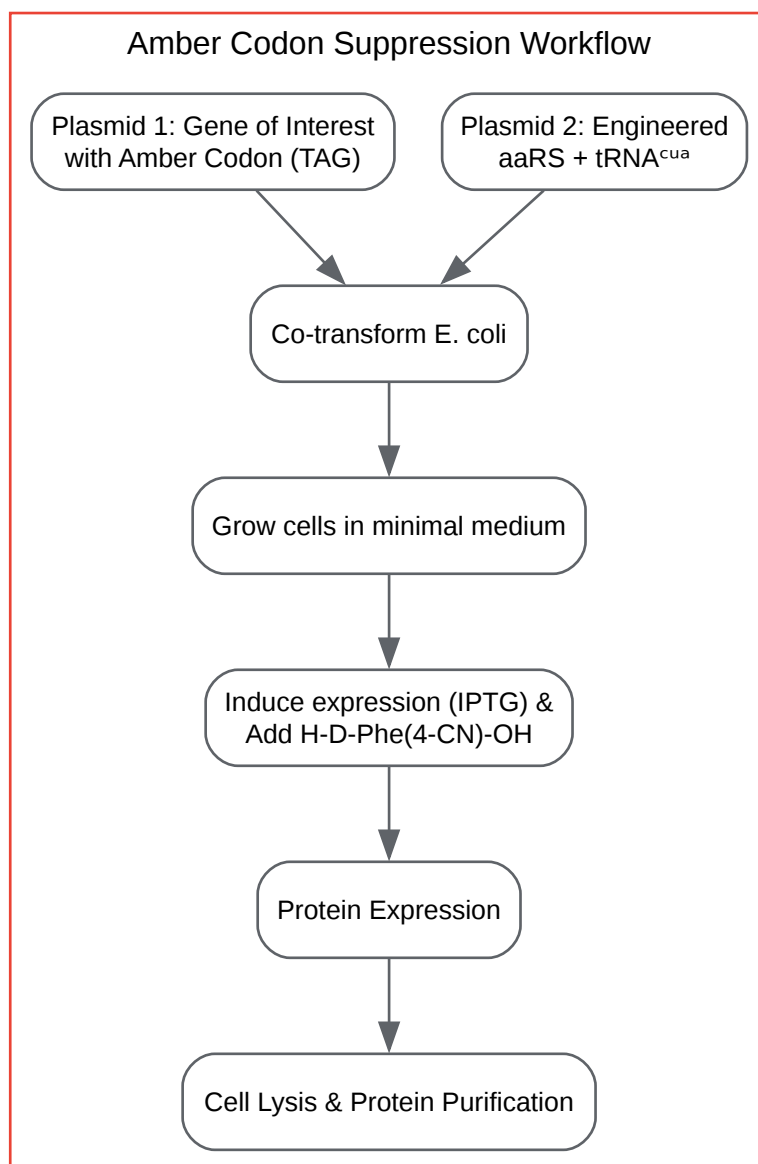
Protocol 1: General Synthesis of 4-Cyanophenylalanine[\[7\]](#)

- Substitution: React 2-[(benzyloxycarbonyl)amino]diethyl malonate with p-cyanobenzyl bromide in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like absolute ethanol. The reaction is typically stirred for 1.5 hours at 0-5°C before being heated to reflux.
- Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- Hydrolysis: The resulting diethyl ester intermediate is hydrolyzed to the diacid using a base such as lithium hydroxide in a solvent mixture (e.g., THF/water).
- Decarboxylation: The diacid is then decarboxylated by heating in a high-boiling point solvent (e.g., toluene, xylene) to yield the Z-protected 4-cyanophenylalanine.
- Deprotection: The final step is the removal of the benzyloxycarbonyl (Z) protecting group via catalytic hydrogenation (e.g., using H₂ gas and a Palladium catalyst) to yield 4-cyanophenylalanine.

General Synthesis of 4-Cyanophenylalanine







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- To cite this document: BenchChem. [A Technical Guide to D-4-Cyanophenylalanine (H-D-Phe(4-CN)-OH)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556552#h-d-phe-4-cn-oh-supplier-and-cas-number]

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